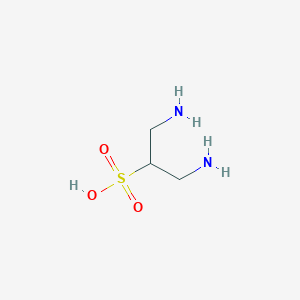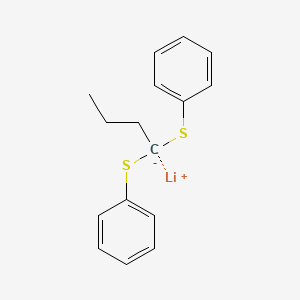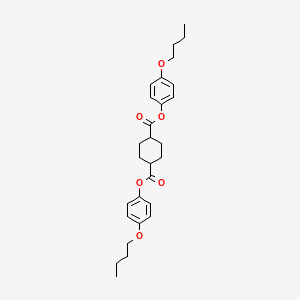![molecular formula C8H13N3O2 B14635879 N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea CAS No. 55807-51-7](/img/structure/B14635879.png)
N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of ureas It features a unique structure with a 1,2-oxazole ring substituted with a propan-2-yl group and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the reaction of 5-(propan-2-yl)-1,2-oxazole-3-carboxylic acid with methylamine and a suitable coupling reagent such as carbonyldiimidazole. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives.
科学的研究の応用
N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]thiourea: Similar structure but with a thiourea moiety.
N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]carbamate: Contains a carbamate group instead of a urea moiety.
Uniqueness
N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is unique due to its specific combination of the oxazole ring and urea moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
55807-51-7 |
|---|---|
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC名 |
1-methyl-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)6-4-7(11-13-6)10-8(12)9-3/h4-5H,1-3H3,(H2,9,10,11,12) |
InChIキー |
NDIQTFJMMVWIML-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NO1)NC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)

![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)



![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)


